For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to sec-Butyl Acrylate (B77674) (butan-2-yl prop-2-enoate)
Introduction
Sec-Butyl acrylate, systematically named butan-2-yl prop-2-enoate, is an organic compound and the butyl ester of acrylic acid.[1] It is a colorless liquid characterized by a distinct fruity odor.[2] As an alkyl acrylate monomer, the presence of a secondary butyl group significantly influences its polymerization behavior and the properties of the resulting polymers.[3] The acrylate functional group allows for rapid free-radical polymerization, making it a valuable precursor in the synthesis of a wide array of polymers.[3] These polymers are integral to the formulation of paints, coatings, adhesives, sealants, textiles, and plastics.[1][3][4] While not a therapeutic agent itself, its role in creating specialty polymers makes it relevant to drug development professionals for applications such as medical device coatings, adhesives, and specialized packaging.
Chemical and Physical Properties
Sec-Butyl acrylate is a flammable liquid that is very slightly soluble in water but miscible with many organic solvents like ethanol (B145695) and ether.[2] Its properties are primarily defined by the ester and the vinyl groups, which dictate its reactivity and physical state. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | butan-2-yl prop-2-enoate | [5] |
| Synonyms | s-Butyl acrylate, Acrylic acid, sec-butyl ester | [6][7] |
| CAS Number | 2998-08-5 | [5][8] |
| Molecular Formula | C₇H₁₂O₂ | [5][6] |
| Molar Mass | 128.17 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Sharp, characteristic, fruity | [1][2] |
| Density | 0.887 - 0.89 g/mL | [1][6] |
| Melting Point | -62.3 °C | [6] |
| Boiling Point | 59-60 °C at 50 mmHg; 145 °C | [1][6] |
| Flash Point | 34.5 °C - 39 °C | [1][6] |
| Vapor Pressure | 6.44 mmHg at 25 °C | [6] |
| Water Solubility | Very slightly soluble (0.14 - 0.2 g/100 mL at 20-23 °C) | [2] |
| Refractive Index | 1.4110 | [6] |
Synthesis
The primary industrial method for producing sec-butyl acrylate is through the acid-catalyzed esterification of acrylic acid with sec-butanol.[1][9] This reaction is typically driven to completion by removing the water formed as a byproduct.
Polymerization and Experimental Protocols
Sec-butyl acrylate readily undergoes polymerization via free-radical mechanisms due to its vinyl group.[3] Commercial preparations often contain inhibitors like hydroquinone (B1673460) monomethyl ether (MEHQ) to prevent spontaneous polymerization during storage.[1][10] The polymerization can be initiated by heat, light, or chemical initiators. For research and development, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed to synthesize polymers with well-defined molecular weights and narrow distributions, which is critical for advanced applications.[11]
Generalized Experimental Protocol: Free-Radical Polymerization
This protocol is a general guideline based on established methods for acrylate polymerization.[11][12] Specific conditions must be optimized for desired polymer characteristics.
-
Monomer Purification: To remove inhibitors, dissolve sec-butyl acrylate in a suitable solvent (e.g., hexanes), wash with an aqueous sodium hydroxide (B78521) solution (5%), and then with deionized water. Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under vacuum.[11]
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified sec-butyl acrylate and a suitable solvent (e.g., toluene (B28343) or dioxane) to achieve the desired concentration.
-
Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to the solution. The concentration will depend on the target molecular weight.
-
Degassing: To remove dissolved oxygen, which inhibits radical polymerization, subject the reaction mixture to several freeze-pump-thaw cycles or bubble an inert gas like dry nitrogen or argon through the solution for at least 30-45 minutes.[11]
-
Polymerization: Seal the flask and place it in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). Stir the reaction for the desired duration.
-
Monitoring: The reaction can be monitored by taking small, degassed samples at timed intervals to analyze monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).
-
Termination and Purification: Once the desired conversion is reached, quench the polymerization by cooling the flask to room temperature and exposing it to air. Dilute the reaction mixture with a suitable solvent and precipitate the polymer in a large excess of a non-solvent, such as cold methanol. Filter the resulting polymer and dry it under vacuum to a constant weight.[11]
Applications
The primary utility of sec-butyl acrylate lies in its role as a co-monomer in polymer formulations.[3] The resulting polymers exhibit desirable properties such as flexibility, impact resistance, adhesion, and weatherability.[3]
-
Adhesives & Sealants: It is used to enhance the flexibility and adhesive strength in pressure-sensitive adhesives and sealants.[3][9]
-
Paints & Coatings: As a component in acrylic emulsions, it improves impact resistance, UV stability, durability, and weather resistance in protective and architectural coatings.[3][4][9]
-
Plastics & Elastomers: It serves as a co-monomer to modify the mechanical properties of plastics and elastomers, improving their flexibility and low-temperature performance.[3][4]
-
Textile & Leather Processing: Polymers containing sec-butyl acrylate are used as fiber modifiers, binders, and finishing agents to improve the feel and durability of textiles and leather.[1][4]
For drug development professionals, these applications translate to potential uses in creating biocompatible materials for medical devices, formulating specialty adhesives for transdermal patches, or developing durable, non-leaching coatings for pharmaceutical equipment and packaging.
Toxicology and Safety Information
Sec-butyl acrylate is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[6][13][14] It may also cause an allergic skin reaction.[13][15] Proper handling and personal protective equipment are essential.
| Toxicity Metric | Species | Value | Hazard Classification | Source(s) |
| Oral LD₅₀ | Rat | 3143 - 9050 mg/kg | May be harmful if swallowed | [1][15] |
| Dermal LD₅₀ | Rabbit | > 2000 mg/kg | May be harmful in contact with skin | [15][16][17] |
| Inhalation LC₅₀ | Rat | 10.3 mg/L (4 h) | Harmful if inhaled | [16] |
| Skin Irritation | - | - | Causes skin irritation | [13][18] |
| Eye Irritation | - | - | Causes serious eye irritation | [13][18] |
| Sensitization | Guinea pig, Mouse | - | May cause an allergic skin reaction | [15] |
| Aquatic Toxicity | - | - | Harmful to aquatic life with long lasting effects | [13][15] |
Handling and Safety Precautions
-
Engineering Controls: Use only outdoors or in a well-ventilated area with explosion-proof equipment.[13][15][19]
-
Personal Protective Equipment (PPE): Wear protective gloves (butyl-rubber recommended), safety glasses with side-shields or face protection, and suitable protective clothing.[6][13][19]
-
Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources.[13][18] Ground and bond containers and receiving equipment to prevent static discharge.[13][15]
-
Storage: Store in a cool, well-ventilated place, away from direct sunlight.[19] Ensure the container is tightly closed and the polymerization inhibitor is active, which requires the presence of dissolved oxygen (5-7% atmosphere).[18][19]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[13] For skin contact, wash thoroughly with soap and water.[13] If inhaled, move the person to fresh air.[13] Seek medical attention if irritation or other symptoms persist.[13][18]
References
- 1. Butyl acrylate - Wikipedia [en.wikipedia.org]
- 2. Butyl Acrylate | C7H12O2 | CID 8846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polysciences.com [polysciences.com]
- 4. Properties and Applications of Butyl Acrylate Monomer - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 5. sec-Butyl acrylate | C7H12O2 | CID 92188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. chemwhat.com [chemwhat.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Understanding Butyl Acrylate: production, applications, and storage - Tzgroup [tzgroupusa.com]
- 10. specialchem.com [specialchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. download.basf.com [download.basf.com]
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- 15. data.ntsb.gov [data.ntsb.gov]
- 16. fishersci.com [fishersci.com]
- 17. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
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